2,2-Dichloroethan-1-amine hydrochloride
Overview
Description
“2,2-Dichloroethan-1-amine hydrochloride” is a chemical compound with the molecular formula C2H6Cl3N . It has a molecular weight of 150.43 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of two carbon atoms, six hydrogen atoms, three chlorine atoms, and one nitrogen atom . The hydrogens attached to an amine typically appear around 2.3-3.0 ppm in an NMR spectrum .Chemical Reactions Analysis
Amines, including “this compound”, have the ability to act as weak organic bases. They have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium (NH4+) ions and hydroxide (OH-) ions .Scientific Research Applications
Synthesis and Derivatives
2,2-Dichloroethan-1-amine hydrochloride is used in chemical synthesis. For instance, its derivatives, such as 1-(1H-pyrrolyl) derivatives, are synthesized through condensation with tetrahydro-2,5-dimethoxyfuran, showing applications in organic chemistry and drug synthesis (Jefford, Naide, & Sienkiewicz, 1996).
Kinetic Studies
Kinetic studies of reactions involving this compound have been conducted to understand its behavior in various chemical processes. This includes the investigation of N-alkylation of secondary amines with 1,2-dichloroethane, providing insights into its reactivity and potential applications in chemical manufacturing (Yang & Thyrion, 1994).
Properties
IUPAC Name |
2,2-dichloroethanamine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5Cl2N.ClH/c3-2(4)1-5;/h2H,1,5H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXOFFTWUWPCDGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(Cl)Cl)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6Cl3N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.43 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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